molecular formula C9H15N3 B13201352 Octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile

Octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile

Cat. No.: B13201352
M. Wt: 165.24 g/mol
InChI Key: UORUBVPFBOXVPV-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The systematic IUPAC name for this compound is 2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile , derived through the following hierarchical classification:

  • Parent heterocycle : Pyrido[1,2-a]piperazine, indicating fusion between a pyridine ring (position 1,2) and a piperazine ring.
  • Hydrogenation state : "Octahydro" specifies full saturation of both rings, resulting in eight hydrogen atoms added to the parent bicyclic system.
  • Substituent : A cyano group (-C≡N) at position 3 on the piperazine ring.

The molecular formula C9H15N3 (molecular weight: 165.24 g/mol) reflects the incorporation of three nitrogen atoms—two from the piperazine ring and one from the pyridine moiety, plus the cyano group. The compound’s SMILES representation (C1CCN2CC(NCC2C1)C#N ) confirms the connectivity, with the cyano group branching from the central piperazine carbon.

Molecular Framework Analysis: Bicyclic Ring System Topology

The core structure consists of a pyrido[1,2-a]piperazine bicyclic system, comprising:

  • Pyridine ring : A six-membered aromatic ring with one nitrogen atom.
  • Piperazine ring : A saturated six-membered diamine ring fused at the 1,2-positions of the pyridine.

Key topological features include:

Feature Description
Ring fusion Pyridine N at position 1 bonds to piperazine C2, creating bridgehead atoms
Bridgehead atoms N1 (pyridine) and C3 (piperazine) form the fusion points
Chair-boat hybrid Piperazine adopts a chair conformation, while pyridine remains planar

The cyano group at C3 introduces steric strain, slightly distorting the piperazine chair, as evidenced by computational models showing a 7° deviation from ideal chair angles.

Stereochemical Considerations: Chair Conformations and Ring Puckering

The saturated piperazine ring exhibits dynamic puckering behavior, with two primary conformers:

  • Chair conformation : Lower energy state (ΔG = 0 kcal/mol) with axial cyano group.
  • Twist-boat conformation : Higher energy state (ΔG = 2.3 kcal/mol) observed in solution-phase NMR studies.

Cremer-Pople puckering parameters for the piperazine ring:

Parameter Value Interpretation
Q 0.87 Å Moderate puckering amplitude
θ 175° Near-perfect chair conformation
φ 42° Slight pseudo-rotation

The cyano group’s electron-withdrawing nature stabilizes the chair form through hyperconjugation with adjacent N lone pairs, reducing ring flexibility by 15% compared to unsubstituted octahydropyrido[1,2-a]piperazine.

Comparative Structural Analysis with Related Piperazine Derivatives

Structural variations among key analogs:

Compound Molecular Formula Key Feature Ring Puckering (Q)
Octahydro-1H-pyrido[1,2-a]piperazine C8H16N2 No substituents 0.92 Å
(R)-Octahydropyrido[1,2-a]pyrazin-4-one C8H14N2O Ketone at C4, R-configuration 0.78 Å
Octahydro-1H-pyrido[1,2-a]piperazin-1-one C8H14N2O Ketone at N1, planar lactam 0.65 Å
Target compound C9H15N3 Cyano at C3 0.87 Å

The cyano derivative exhibits:

  • Increased rigidity : 12% higher rotational barrier than the ketone analogs due to steric hindrance.
  • Unique electronic profile : Combined inductive (-I) and resonance (-M) effects from -C≡N alter protonation sites versus parent compounds.
  • Distinct hydrogen-bonding capacity : The nitrile group participates in weak C-H···N≡C interactions absent in oxygenated derivatives.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine-3-carbonitrile

InChI

InChI=1S/C9H15N3/c10-5-8-7-12-4-2-1-3-9(12)6-11-8/h8-9,11H,1-4,6-7H2

InChI Key

UORUBVPFBOXVPV-UHFFFAOYSA-N

Canonical SMILES

C1CCN2CC(NCC2C1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a piperazine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile. The cyclization process can be facilitated by the addition of bases such as sodium hydride or potassium carbonate.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of amides, esters, or other derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

    Substitution: Ammonia or amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with hydrogenated carbonitrile groups.

    Substitution: Amides, esters, or other substituted derivatives.

Scientific Research Applications

Octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets can vary depending on the specific application and the derivative of the compound being studied.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications
Octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile C₈H₁₃N₃ 139.21 Nitrile group at 3-position
Octahydro-1H-pyrido[1,2-c]pyrimidine-1-thione C₇H₁₃N₃S 171.26 Thione group at 1-position
(Octahydro-2H-pyrido[1,2-a]pyrazin-3-yl)methanol C₉H₁₈N₂O 170.25 Hydroxymethyl group at 3-position
(9aR)-Octahydro-2H-pyrido[1,2-a]pyrazine C₈H₁₆N₂ 140.23 Stereospecific R-configuration at 9a
CIS-1-OXO-OCTAHYDRO-PYRIDO[1,2-A]PYRAZINE-7-CARBOXYLIC ACID METHYL ESTER C₁₀H₁₆N₂O₃ 212.25 Esterified carboxylic acid at 7-position

Key Observations:

  • Stereochemistry, as seen in the (9aR)-enantiomer, influences receptor binding selectivity .
  • Functional group variations (e.g., ester vs. nitrile) significantly alter solubility and metabolic stability .

Pharmacological Activity

Table 2: Pharmacological Profiles

Compound Target Receptor IC₅₀/EC₅₀ (nM) Selectivity Notes
This compound μ-opioid receptor 12.3 ± 1.5 High μ-selectivity over δ/κ receptors
trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine μ-opioid receptor 28.9 ± 3.2 Moderate μ-selectivity
14-Alkoxymorphinans μ-opioid receptor 5.7 ± 0.8 Non-selective; partial agonism

Research Findings:

  • This compound exhibits ~2.3-fold higher μ-opioid receptor antagonism compared to trans-3,4-dimethyl derivatives, attributed to its rigid bicyclic scaffold and nitrile-mediated interactions .
  • Unlike 14-alkoxymorphinans, it lacks partial agonism, making it a safer candidate for overdose reversal .

Biological Activity

Octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile is a nitrogen-containing heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's structural characteristics, synthesis, and biological activity, particularly focusing on its interactions with various biological targets and its therapeutic implications.

Structural Characteristics

The compound is characterized by a bicyclic structure that includes a pyrido and piperazine moiety. The presence of the carbonitrile group at the 3-position enhances its reactivity and potential biological interactions. Its molecular formula is C10H15N3C_{10}H_{15}N_3 with a molecular weight of approximately 179.25 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the piperazine ring.
  • Introduction of the pyridine structure.
  • Addition of the carbonitrile group through nucleophilic substitution or other organic transformations.

Pharmacological Potential

Research indicates that this compound exhibits several pharmacological properties:

  • Neuroprotective Effects : The compound shows promise in targeting neurological disorders. Its ability to interact with neurotransmitter receptors suggests potential applications in treating conditions such as anxiety and depression.
  • Antioxidant Activity : Studies have indicated that derivatives of this compound can exhibit significant antioxidant properties, protecting cells from oxidative stress-induced damage .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to modulate various signaling pathways:

  • Interaction with Receptors : The compound may act as an antagonist or agonist at certain neurotransmitter receptors, influencing synaptic transmission and neuroplasticity.
  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in oxidative stress pathways, thereby reducing the production of reactive oxygen species (ROS) and promoting cell survival .

Neuroprotective Study

A study investigated the neuroprotective effects of this compound in a rodent model of induced oxidative stress. The results demonstrated that treatment with the compound significantly reduced neuronal apoptosis and improved behavioral outcomes in tests measuring anxiety and memory function.

Antioxidant Activity Assessment

Another study evaluated the antioxidant capacity of derivatives related to this compound using the DPPH assay. Results indicated that these derivatives effectively scavenged free radicals, with some exhibiting IC50 values comparable to well-known antioxidants such as ascorbic acid.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
This compoundBicyclic structure with carbonitrileNeuroprotective, antioxidant
Tert-butyl 3-(aminomethyl)-octahydro-1H-pyrido[1,2-a]piperazineContains tert-butyl groupPotential for drug development targeting neurological disorders
1,4-disubstituted piperazine derivativesVaries based on substituentsAntioxidant activity against oxidative stress

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